2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole
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Overview
Description
2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole is a heterocyclic compound that features both imidazole and benzimidazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-benzimidazole with formaldehyde and imidazole in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as acids or bases may be employed to accelerate the reaction, and purification steps like crystallization or chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or benzimidazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-ylmethyl)benzoic acid
- 3-(1H-imidazol-2-yl)benzoic acid
- 3-(2-methyl-1H-imidazol-1-yl)benzoic acid
Uniqueness
2-(1H-imidazol-1-ylmethyl)-1-methyl-1H-benzimidazole stands out due to its dual imidazole and benzimidazole rings, which confer unique chemical properties and reactivity. This duality allows it to participate in a broader range of reactions and interact with a wider variety of biological targets compared to similar compounds .
Properties
IUPAC Name |
2-(imidazol-1-ylmethyl)-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-15-11-5-3-2-4-10(11)14-12(15)8-16-7-6-13-9-16/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIKCTBVFQVVKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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